3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” is a chemical compound . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” is complex . It is part of the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride” are complex and require a high level of expertise in organic chemistry . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications
1. Biocatalyst Inhibition Studies
The impact of carboxylic acids, including 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride, on biocatalysts like microbes has been extensively studied. These compounds, often used as food preservatives due to their inhibitory effects on microbes, have been observed to damage cell membranes and reduce microbial internal pH. Such studies aim at understanding the inhibition mechanisms to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).
2. Synthesis and Biological Activity Studies
Research has been conducted on derivatives of 3-Azabicyclo[3.3.1]nonanone, which is structurally similar to 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride. These studies focus on the synthesis of these compounds and their potential biological activities, particularly their antimicrobial properties. The structure-activity relationship suggests that certain structural modifications can enhance their biological effectiveness (Mazimba & Mosarwa, 2015).
3. Reactive Extraction Processes
The compound has been considered in the context of reactive extraction processes, particularly in the separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids. This method is noted for its environmental benefits and efficiency, marking it as a valuable technique in industrial applications (Djas & Henczka, 2018).
4. Environmental Exposure Studies
Studies have also investigated the environmental exposure of individuals to various carboxylic acids. For instance, the presence of metabolites of certain plasticizers in the urine of U.S. adults over a period suggests ongoing exposure to these compounds, which may include 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (Silva et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKXSCKHKDJMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.